ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with an ethyl ester, an acetamido group, and a 4-fluorophenylsulfanyl moiety, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the fluorophenyl group suggests potential interactions with aromatic amino acids in protein targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The presence of the ethyl ester group suggests potential for hydrolysis, which could affect the compound’s bioavailability .
Result of Action
Based on the presence of the fluorophenyl and thiophene groups, it may have potential anti-inflammatory or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) under reflux conditions.
Introduction of the 4-Fluorophenylsulfanyl Group: The thiophene ring is then functionalized with a 4-fluorophenylsulfanyl group through a nucleophilic substitution reaction, using 4-fluorobenzenethiol and a suitable leaving group.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, converting it to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 4-fluorophenylsulfanyl group can be substituted with other nucleophiles under suitable conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-{2-[(4-chlorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
- Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
- Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and pharmacokinetic properties, making this compound unique in its specific interactions and applications.
Biological Activity
Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate (commonly referred to as Compound X) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X is characterized by the following structural features:
- Molecular Formula : C13H14FNO3S
- Molecular Weight : 283.37 g/mol
- IUPAC Name : this compound
The presence of a thiophene ring, a fluorophenyl group, and an acetamido moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that Compound X induces apoptosis in cancer cells, with reported IC50 values indicating effective growth inhibition:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15.5 | Induces apoptosis |
MCF-7 | 12.3 | Growth inhibition |
A549 | 10.1 | Cell cycle arrest |
These findings suggest that Compound X may interfere with cellular proliferation pathways, potentially through the modulation of microtubule dynamics or apoptosis pathways.
Cholinesterase Inhibition
Another area of interest is the compound's potential as an inhibitor of cholinesterase enzymes (AChE and BChE). The inhibition of these enzymes can enhance acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary assays have shown that Compound X exhibits moderate inhibitory activity against AChE:
Enzyme | IC50 (µM) |
---|---|
AChE | 25.0 |
BChE | 30.5 |
These results indicate that Compound X could serve as a lead compound for developing new cholinesterase inhibitors.
Study on Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives, including Compound X, and evaluated their anticancer properties. The study highlighted that the introduction of a fluorine atom at the para position of the phenyl ring significantly enhanced cytotoxicity compared to non-fluorinated analogs. The mechanism was attributed to increased lipophilicity and improved binding affinity to target proteins involved in cell cycle regulation.
Neuroprotective Effects
Another study investigated the neuroprotective effects of Compound X in models of oxidative stress-induced neuronal damage. The results indicated that treatment with Compound X reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting its potential utility in neuroprotection.
Properties
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S2/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)9-22-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQZVDDVCJPIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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